molecular formula C24H24BrN3O4 B278155 Methyl 3-{[5-(4-bromophenyl)-2-furoyl]amino}-4-(4-methyl-1-piperazinyl)benzoate

Methyl 3-{[5-(4-bromophenyl)-2-furoyl]amino}-4-(4-methyl-1-piperazinyl)benzoate

Cat. No. B278155
M. Wt: 498.4 g/mol
InChI Key: MAAZJUJRIWGFDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-{[5-(4-bromophenyl)-2-furoyl]amino}-4-(4-methyl-1-piperazinyl)benzoate, also known as MBMP, is a chemical compound that has shown promising results in scientific research. This compound has been studied for its potential use in various applications, including as an anti-cancer agent and as a tool for studying the function of certain proteins in the body. In

Mechanism of Action

The mechanism of action of Methyl 3-{[5-(4-bromophenyl)-2-furoyl]amino}-4-(4-methyl-1-piperazinyl)benzoate is not fully understood, but it is believed to involve its ability to bind to certain proteins in the body. Specifically, it has been shown to bind to the protein Hsp90, which is involved in the regulation of many cellular processes. By binding to Hsp90, Methyl 3-{[5-(4-bromophenyl)-2-furoyl]amino}-4-(4-methyl-1-piperazinyl)benzoate can disrupt its function and lead to downstream effects such as apoptosis in cancer cells.
Biochemical and Physiological Effects:
Methyl 3-{[5-(4-bromophenyl)-2-furoyl]amino}-4-(4-methyl-1-piperazinyl)benzoate has been shown to have several biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis and inhibit cell growth. It has also been shown to disrupt the function of the protein Hsp90, which can have downstream effects on cellular processes. In addition, Methyl 3-{[5-(4-bromophenyl)-2-furoyl]amino}-4-(4-methyl-1-piperazinyl)benzoate has been shown to have anti-inflammatory effects and to inhibit the growth of certain bacteria.

Advantages and Limitations for Lab Experiments

One of the advantages of using Methyl 3-{[5-(4-bromophenyl)-2-furoyl]amino}-4-(4-methyl-1-piperazinyl)benzoate in lab experiments is its potential as an anti-cancer agent. It has shown promising results in inhibiting the growth of cancer cells, which makes it a valuable tool for cancer research. In addition, its ability to bind to the protein Hsp90 makes it a useful tool for studying the function of this protein.
One of the limitations of using Methyl 3-{[5-(4-bromophenyl)-2-furoyl]amino}-4-(4-methyl-1-piperazinyl)benzoate in lab experiments is its complex synthesis method. It requires expertise in organic chemistry and may not be accessible to all researchers. In addition, its mechanism of action is not fully understood, which may limit its use in certain applications.

Future Directions

There are several future directions for research on Methyl 3-{[5-(4-bromophenyl)-2-furoyl]amino}-4-(4-methyl-1-piperazinyl)benzoate. One area of research is its potential use as a cancer therapy. Further studies are needed to determine its efficacy in vivo and to optimize its dosing and administration. In addition, more research is needed to fully understand its mechanism of action and to identify other proteins that it may bind to.
Another area of research is its potential use as a tool for studying the function of certain proteins in the body. Further studies are needed to determine its specificity for Hsp90 and to identify other proteins that it may bind to. In addition, more research is needed to determine the downstream effects of disrupting the function of Hsp90.
Conclusion:
In conclusion, Methyl 3-{[5-(4-bromophenyl)-2-furoyl]amino}-4-(4-methyl-1-piperazinyl)benzoate is a promising chemical compound that has shown potential in various scientific research applications. Its complex synthesis method and mechanism of action make it a valuable tool for cancer research and for studying the function of certain proteins in the body. Further research is needed to fully understand its potential and to optimize its use in various applications.

Synthesis Methods

The synthesis of Methyl 3-{[5-(4-bromophenyl)-2-furoyl]amino}-4-(4-methyl-1-piperazinyl)benzoate involves several steps and requires expertise in organic chemistry. The starting materials for the synthesis include 4-bromobenzaldehyde, 2-furoic acid, and 4-methylpiperazine. The final product is obtained through a series of chemical reactions, including amidation, esterification, and reduction. The synthesis of Methyl 3-{[5-(4-bromophenyl)-2-furoyl]amino}-4-(4-methyl-1-piperazinyl)benzoate has been described in detail in several research papers.

Scientific Research Applications

Methyl 3-{[5-(4-bromophenyl)-2-furoyl]amino}-4-(4-methyl-1-piperazinyl)benzoate has been studied for its potential use in various scientific research applications. One of the most promising areas of research is its use as an anti-cancer agent. Studies have shown that Methyl 3-{[5-(4-bromophenyl)-2-furoyl]amino}-4-(4-methyl-1-piperazinyl)benzoate can inhibit the growth of cancer cells in vitro and in vivo. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which makes it a promising candidate for cancer therapy.
Methyl 3-{[5-(4-bromophenyl)-2-furoyl]amino}-4-(4-methyl-1-piperazinyl)benzoate has also been studied for its potential use as a tool for studying the function of certain proteins in the body. Specifically, it has been shown to bind to the protein Hsp90, which is involved in the regulation of many cellular processes. By binding to Hsp90, Methyl 3-{[5-(4-bromophenyl)-2-furoyl]amino}-4-(4-methyl-1-piperazinyl)benzoate can disrupt its function and allow researchers to study the downstream effects of this disruption.

properties

Product Name

Methyl 3-{[5-(4-bromophenyl)-2-furoyl]amino}-4-(4-methyl-1-piperazinyl)benzoate

Molecular Formula

C24H24BrN3O4

Molecular Weight

498.4 g/mol

IUPAC Name

methyl 3-[[5-(4-bromophenyl)furan-2-carbonyl]amino]-4-(4-methylpiperazin-1-yl)benzoate

InChI

InChI=1S/C24H24BrN3O4/c1-27-11-13-28(14-12-27)20-8-5-17(24(30)31-2)15-19(20)26-23(29)22-10-9-21(32-22)16-3-6-18(25)7-4-16/h3-10,15H,11-14H2,1-2H3,(H,26,29)

InChI Key

MAAZJUJRIWGFDB-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC=C(O3)C4=CC=C(C=C4)Br

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC=C(O3)C4=CC=C(C=C4)Br

Origin of Product

United States

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